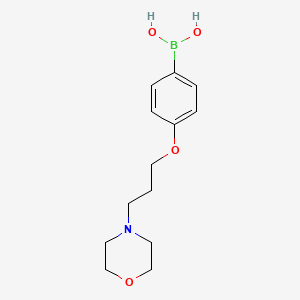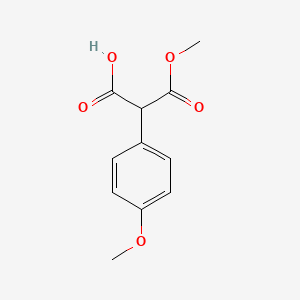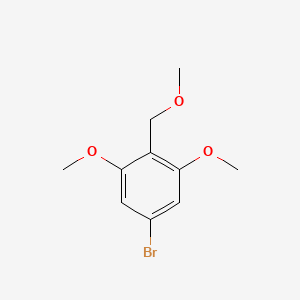
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is an organohalogen compound that belongs to the pyrimidinone family This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a pyrimidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4(3H)-pyrimidinone and bromine.
Bromination: The bromination of 2-amino-4(3H)-pyrimidinone is carried out using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 5-position of the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters and improve efficiency.
Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Reagents include boronic acids or halides, with catalysts like palladium and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amino-substituted pyrimidinones, while coupling reactions can produce biaryl or heteroaryl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes, leading to altered cellular functions.
Receptor Binding: Binding to receptors on cell surfaces or within cells, modulating signaling pathways.
DNA Intercalation: Intercalating into DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromo-6-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Amino-5-bromo-6-methoxybenzoate: Contains a methoxy group instead of a trifluoromethyl group.
2-Amino-5-bromo-6-chloropyrimidinone: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C5H3BrF3N3O |
|---|---|
Peso molecular |
258.00 g/mol |
Nombre IUPAC |
2-amino-5-bromo-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H3BrF3N3O/c6-1-2(5(7,8)9)11-4(10)12-3(1)13/h(H3,10,11,12,13) |
Clave InChI |
KDUMWKVFLDBWKA-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(NC1=O)N)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



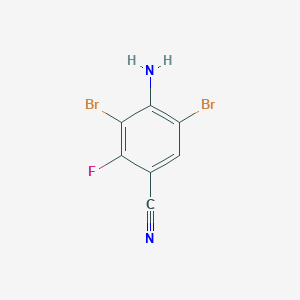

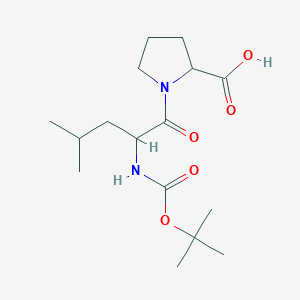
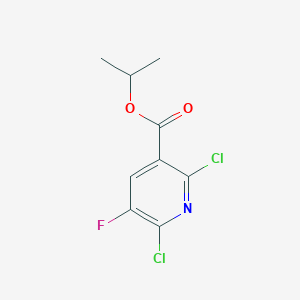

![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)
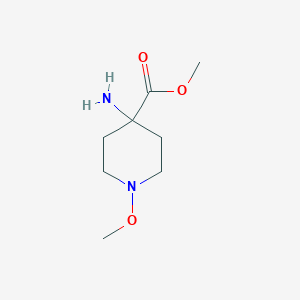

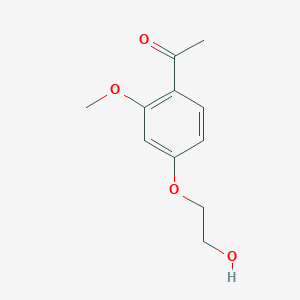
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)
